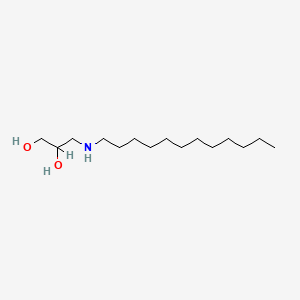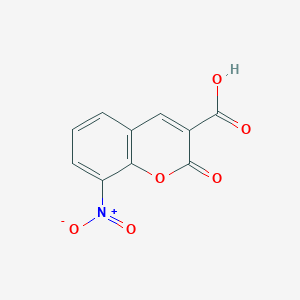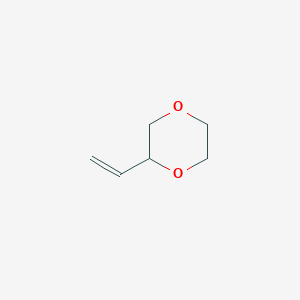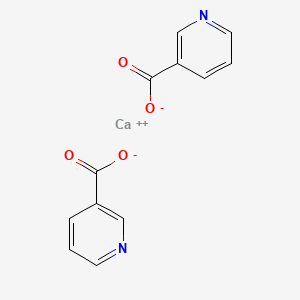
2-methylallyl benzoate
Descripción general
Descripción
2-Methylallyl benzoate is an organic compound with the molecular formula C11H12O2. It is an ester formed from the reaction of benzoic acid and 2-methylallyl alcohol. This compound is known for its pleasant aroma and is often used in the fragrance industry.
Aplicaciones Científicas De Investigación
2-Methylallyl benzoate has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the fragrance industry for its pleasant aroma and as an intermediate in the synthesis of other aromatic compounds.
Mecanismo De Acción
Target of Action
2-Methylprop-2-en-1-yl benzoate, also known as β-Methylisoallylbenzene , is a chemical compound with a molecular weight of 132.2023 It’s structurally similar compound, 2-methyl-2-propen-1-ol (mepro), has been found to interact with hemicellulose acetylated galactoglucomannan (acggm) backbone .
Mode of Action
Mepro, a structurally similar compound, attaches to the acggm backbone, providing it with pendant sites that allow subsequent cross-linking and hydrogel formation . This suggests that 2-Methylprop-2-en-1-yl benzoate might have a similar interaction with its targets.
Biochemical Pathways
The reaction between 2-methylallyl radicals and oxygen molecules has been studied . This reaction could potentially be relevant to the biochemical pathways affected by 2-Methylprop-2-en-1-yl benzoate.
Result of Action
The interaction of mepro with acggm leads to the formation of hydrogels , suggesting that 2-Methylprop-2-en-1-yl benzoate might have similar effects.
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 2-Methylprop-2-en-1-yl benzoate are not fully understood. It is known that the compound has a molecular weight of 132.20200 and a density of 0.901 g/mL at 25 °C
Metabolic Pathways
The metabolic pathways that 2-Methylprop-2-en-1-yl benzoate is involved in are not well-understood. It is suggested that the compound may interact with various enzymes or cofactors . It is also suggested that the compound may have effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 2-Methylprop-2-en-1-yl benzoate within cells and tissues are not well-documented. It is suggested that the compound may interact with various transporters or binding proteins .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Methylallyl benzoate can be synthesized through the esterification of benzoic acid with 2-methylallyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. Continuous flow reactors may be used to increase efficiency and yield. The use of high-purity reactants and optimized reaction conditions ensures the consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Methylallyl benzoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzoic acid and other oxidation products.
Reduction: Reduction reactions can convert it back to 2-methylallyl alcohol and benzoic acid.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Benzoic acid and other carboxylic acids.
Reduction: 2-Methylallyl alcohol and benzoic acid.
Substitution: Various substituted benzoates depending on the nucleophile used.
Comparación Con Compuestos Similares
2-Methylallyl benzoate can be compared with other esters such as:
Methyl benzoate: Similar in structure but lacks the 2-methylallyl group.
Ethyl benzoate: Another ester of benzoic acid with ethyl alcohol instead of 2-methylallyl alcohol.
Propyl benzoate: Contains a propyl group instead of the 2-methylallyl group.
Uniqueness
The presence of the 2-methylallyl group in this compound imparts unique chemical properties, such as increased reactivity in certain types of reactions and a distinct aroma profile, making it valuable in specific applications.
Propiedades
IUPAC Name |
2-methylprop-2-enyl benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-9(2)8-13-11(12)10-6-4-3-5-7-10/h3-7H,1,8H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQLOHAJUXSDIGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC(=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001002996 | |
| Record name | 2-Methylprop-2-en-1-yl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001002996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
829-53-8 | |
| Record name | NSC75471 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75471 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methylprop-2-en-1-yl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001002996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-Nitrobenzo[a]pyren-1-ol](/img/structure/B3057526.png)








![Tris[2-(2-pyridyl)ethyl]amine](/img/structure/B3057544.png)
